molecular formula C7H14O3 B150955 (2,2-Dimethyl-1,3-dioxan-5-yl)methanol CAS No. 4728-12-5

(2,2-Dimethyl-1,3-dioxan-5-yl)methanol

Cat. No. B150955
CAS RN: 4728-12-5
M. Wt: 146.18 g/mol
InChI Key: BTAUZIVCHJIXAX-UHFFFAOYSA-N
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Patent
US04394329

Procedure details

Lithium aluminum hydride (80 g) is stirred in ether (2000 ml) while the product of Example 3 (230 g) in ether (250 ml) is added dropwise. When the addition is complete the mixture is stirred an additional 16 hours. The reaction mixture is decomposed by careful addition of water (80 ml) followed by 15% aqueous sodium hydroxide (80 ml) and additional water (240 ml). The resulting suspension is filtered, the filter cake washed with ethanol and ether and the combined filtrates evaporated to give a residue. Distillation of the residue gives the title product (155 g) (81%) B.P. 75° C. (0.05 mm).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
230 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
reactant
Reaction Step Four
Yield
81%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1([CH3:19])[O:13][CH2:12][CH:11]([C:14](OCC)=[O:15])[CH2:10][O:9]1.O.[OH-].[Na+]>CCOCC>[CH3:7][C:8]1([CH3:19])[O:13][CH2:12][CH:11]([CH2:14][OH:15])[CH2:10][O:9]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
230 g
Type
reactant
Smiles
CC1(OCC(CO1)C(=O)OCC)C
Name
Quantity
2000 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
240 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
is stirred an additional 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
WASH
Type
WASH
Details
the filter cake washed with ethanol and ether
CUSTOM
Type
CUSTOM
Details
the combined filtrates evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC1(OCC(CO1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.